Cas no 1529002-46-7 (1H-Imidazole, 2-(4-bromobutyl)-1-methyl-)

1H-Imidazole, 2-(4-bromobutyl)-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole, 2-(4-bromobutyl)-1-methyl-
-
- インチ: 1S/C8H13BrN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3
- InChIKey: RNSFQTDSSDEPMG-UHFFFAOYSA-N
- ほほえんだ: C1(CCCCBr)N(C)C=CN=1
1H-Imidazole, 2-(4-bromobutyl)-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674593-0.05g |
2-(4-bromobutyl)-1-methyl-1H-imidazole |
1529002-46-7 | 0.05g |
$1091.0 | 2023-03-11 | ||
Enamine | EN300-674593-5.0g |
2-(4-bromobutyl)-1-methyl-1H-imidazole |
1529002-46-7 | 5.0g |
$3770.0 | 2023-03-11 | ||
Enamine | EN300-674593-1.0g |
2-(4-bromobutyl)-1-methyl-1H-imidazole |
1529002-46-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674593-2.5g |
2-(4-bromobutyl)-1-methyl-1H-imidazole |
1529002-46-7 | 2.5g |
$2548.0 | 2023-03-11 | ||
Enamine | EN300-674593-0.5g |
2-(4-bromobutyl)-1-methyl-1H-imidazole |
1529002-46-7 | 0.5g |
$1247.0 | 2023-03-11 | ||
Enamine | EN300-674593-0.25g |
2-(4-bromobutyl)-1-methyl-1H-imidazole |
1529002-46-7 | 0.25g |
$1196.0 | 2023-03-11 | ||
Enamine | EN300-674593-10.0g |
2-(4-bromobutyl)-1-methyl-1H-imidazole |
1529002-46-7 | 10.0g |
$5590.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061382-1g |
2-(4-Bromobutyl)-1-methyl-1h-imidazole |
1529002-46-7 | 95% | 1g |
¥6461.0 | 2023-04-10 | |
Enamine | EN300-674593-0.1g |
2-(4-bromobutyl)-1-methyl-1H-imidazole |
1529002-46-7 | 0.1g |
$1144.0 | 2023-03-11 |
1H-Imidazole, 2-(4-bromobutyl)-1-methyl- 関連文献
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
1H-Imidazole, 2-(4-bromobutyl)-1-methyl-に関する追加情報
Introduction to 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- (CAS No. 1529002-46-7)
1H-Imidazole, 2-(4-bromobutyl)-1-methyl- (CAS No. 1529002-46-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- makes it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- features a substituted imidazole ring with a brominated butyl chain and a methyl group. The presence of the bromine atom and the flexible butyl chain provides this compound with unique properties that can be exploited in various chemical reactions and biological assays. Recent studies have highlighted the importance of such functional groups in modulating the biological activity and pharmacokinetic properties of drug molecules.
In the context of medicinal chemistry, 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- has been investigated for its potential as a lead compound in the development of new therapeutic agents. Imidazoles are well-known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The brominated butyl chain in this compound adds an additional layer of complexity and specificity to these interactions, making it a promising candidate for targeted drug delivery systems.
One of the key areas where 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- has shown potential is in the treatment of neurological disorders. Research has demonstrated that imidazoles can modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. The brominated butyl chain in this compound may enhance its ability to cross the blood-brain barrier and improve its efficacy in targeting these receptors.
Beyond neurological applications, 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- has also been explored for its antimicrobial properties. Imidazoles are known for their broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The addition of the brominated butyl chain may enhance the compound's ability to disrupt bacterial cell membranes and inhibit microbial growth. This makes it a potential candidate for developing new antibiotics to combat drug-resistant bacterial strains.
In addition to its therapeutic applications, 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- is also used as an intermediate in the synthesis of other bioactive compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis, allowing chemists to introduce specific functionalities into more complex molecules. This versatility has led to its use in the development of novel materials and polymers with unique properties.
The synthesis of 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- typically involves multi-step reactions that include the formation of the imidazole ring and the introduction of the brominated butyl chain. Recent advancements in synthetic methodologies have improved the efficiency and yield of these processes, making it more accessible for large-scale production. These improvements have also reduced the environmental impact associated with its synthesis, aligning with sustainable chemistry practices.
In conclusion, 1H-Imidazole, 2-(4-bromobutyl)-1-methyl- (CAS No. 1529002-46-7) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical structure and biological properties make it a valuable tool for medicinal chemists and pharmaceutical scientists working on new therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing innovative solutions to pressing health challenges.
1529002-46-7 (1H-Imidazole, 2-(4-bromobutyl)-1-methyl-) 関連製品
- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)
- 53515-19-8(2-Methylthiobenzamide)
- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 2228983-29-5(1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 3445-42-9(2-4-(propan-2-yl)phenylpropan-2-ol)
- 1194950-90-7(5-methyl-2-(2-nitroethenyl)pyridine)
- 1007488-29-0((1-Ethyl-1H-pyrazol-5-yl)methanol)
- 69032-13-9(dibenzyl imidodicarbonate)
- 1142232-31-2(3-Methoxyphenethylzinc bromide)



